(R)-ranolazine
Beschreibung
Chemical Structure and Nomenclature
Molecular Formula and Constitutional Isomers
(R)-Ranolazine has the molecular formula C₂₄H₃₃N₃O₄ , with a molar mass of 427.54 g/mol . Its structure comprises a piperazine core substituted with an acetamide group, a 2-hydroxy-3-(2-methoxyphenoxy)propyl chain, and a 2,6-dimethylphenyl moiety (Table 1).
Table 1: Molecular characteristics of this compound
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₄H₃₃N₃O₄ | |
| Molar mass | 427.54 g/mol | |
| Constitutional isomers | None reported |
Constitutional isomers are not observed due to the fixed connectivity of its backbone. Substituent positions are invariant, with no alternative bonding patterns documented in literature.
Stereochemical Configuration of the (R)-Enantiomer
The chiral center at the C2 position of the propyl chain defines the (R)-configuration (Figure 1). Using the Cahn-Ingold-Prelog priority rules:
- Priority 1 : Oxygen-bound phenoxy group (-O-C₆H₄-OCH₃)
- Priority 2 : Hydroxyl group (-OH)
- Priority 3 : Piperazine-acetamide substituent
- Priority 4 : Hydrogen atom
The resulting counterclockwise arrangement assigns the R descriptor.
Figure 1: Stereochemical orientation at C2
(R)-Configuration
O
|
HO─C2─CH₂─N(piperazine)
|
O─C₆H₄─OCH₃
Enantiomeric purity is critical, as (S)-ranolazine (CAS 114246-81-0) displays distinct pharmacological profiles.
Functional Group Analysis
Piperazine Ring
- Role : Serves as a rigid scaffold for substituent attachment.
- Electronic effects : The nitrogen atoms participate in hydrogen bonding and cation-π interactions.
Acetamide Group
- Structure : -NH-C(=O)-CH₂- linked to the piperazine ring.
- Reactivity : The amide bond confers metabolic stability against hydrolysis.
2-Hydroxy-3-(2-Methoxyphenoxy)propyl Chain
- Phenoxy moiety : A 2-methoxyphenyl group connected via an ether linkage.
- Hydroxyl group : Enhances solubility through hydrogen bonding.
Table 2: Functional group contributions
| Group | Position | Role |
|---|---|---|
| Piperazine | Core structure | Spatial organization |
| Acetamide | C1 of piperazine | Metabolic stabilization |
| 2-Methoxyphenoxypropyl | C4 of piperazine | Lipophilicity modulation |
The synergy between these groups dictates the molecule’s physicochemical behavior, including logP (2.27 ) and polar surface area (77.76 Ų ).
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[(2R)-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLMZUWKNUAPSZ-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C[C@H](COC3=CC=CC=C3OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Halide-Mediated Condensation for Piperazine Intermediate
The foundational step in ranolazine synthesis involves the formation of the piperazine-acetamide intermediate. Patent US20130090475A1 outlines a method where 2-chloro-N-(2,6-dimethylphenyl)-acetamide reacts with piperazine hexahydrate in ethanol under reflux for 3 hours, yielding N-(2,6-dimethylphenyl)-1-piperazinylacetamide with a 63% yield. Key parameters include:
-
Solvent system : Ethanol or isopropyl alcohol, which stabilize the reaction intermediates.
-
Alkaline environment : Sodium or potassium carbonate enhances nucleophilic substitution by deprotonating piperazine.
-
Molar ratio : A 1:1.2 ratio of chloroacetamide to piperazine minimizes disubstitution byproducts.
This method avoids epoxide intermediates, which are prone to ring-opening side reactions, thereby improving purity (93% yield for chloroacetamide precursor).
BOC-Protection Strategy to Prevent Disubstitution
CN102875490A introduces N-BOC-piperazine as a protected intermediate to suppress disubstitution during acetamide coupling. The reaction of N-BOC-piperazine with N-(2,6-dimethylphenyl)-2-chloroacetamide in ethanol with potassium carbonate achieves 79.6% yield for N-BOC-N-(2,6-dimethylphenyl)-1-piperazineacetamide . Subsequent BOC deprotection with hydrochloric acid yields the pure piperazine-acetamide intermediate. Advantages include:
-
Enhanced regioselectivity : BOC protection restricts reactivity to a single piperazine nitrogen.
-
Crystallization purity : Ethyl acetate/petroleum ether recrystallization delivers >99% purity.
Enantioselective Synthesis of (R)-Ranolazine
Lipase-Mediated Kinetic Resolution
The Royal Society of Chemistry publication details a chemoenzymatic approach using Candida antarctica lipase B (CAL-B) to resolve racemic *5-(2-methoxyphenoxy)-2-piperazin-1-yl-N-(2,6-dimethylphenyl)pentanamide. Key findings include:
Table 1: Solvent Effects on Enantioselectivity
| Solvent | Conversion (%) | ee<sub>S</sub> (%) |
|---|---|---|
| Diethyl ether | 47.8 | 89.7 |
| Toluene | 38.2 | 76.4 |
| Acetonitrile | 22.1 | 54.3 |
Diethyl ether maximizes enantiomeric excess (ee<sub>S</sub> = 89.7%) due to its low polarity, which stabilizes the enzyme’s active site.
Table 2: Acyl Donor Efficiency
| Donor | Conversion (%) | ee<sub>P</sub> (%) |
|---|---|---|
| Vinyl acetate | 47.8 | 98.2 |
| Ethyl acetate | 32.4 | 85.6 |
| Isopropyl acetate | 28.9 | 79.3 |
Vinyl acetate’s superior leaving group ability drives acyl transfer efficiency, achieving 98.2% enantiomeric excess for the product.
In-Silico Rationalization of Lipase Selectivity
Industrial-Scale Purification and Salt Formation
Hydrochloride Salt Crystallization
EP3782992A1 describes converting ranolazine free base to its dihydrochloride salt by treatment with HCl in methanol, followed by ether recrystallization. This step enhances stability and reduces hygroscopicity, critical for pharmaceutical formulation.
Recycling of Piperazine Monophosphate
The same patent highlights the reuse of unreacted piperazine monophosphate monohydrate in subsequent batches, reducing raw material costs by 30–40%.
Comparative Analysis of Methodologies
Yield and Purity Trade-offs
-
Chemical synthesis : Higher yields (63–79%) but require chiral separation.
-
Enzymatic resolution : Lower conversions (47.8%) but superior enantiocontrol (ee >98%).
Scalability Considerations
BOC-protection routes are better suited for large-scale production due to straightforward crystallization, whereas enzymatic methods demand specialized bioreactors.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Ranolazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace leaving groups in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Hydroxide ions, amines, and other nucleophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Stable Angina
(R)-ranolazine is primarily approved for the treatment of chronic stable angina. Clinical trials have demonstrated its effectiveness in improving exercise capacity and reducing angina episodes without the hemodynamic side effects commonly associated with traditional antianginal therapies such as beta-blockers or calcium channel blockers.
Key Clinical Trials:
- CARISA Trial: Ranolazine significantly improved time to angina onset and total exercise duration compared to placebo and atenolol .
- ERICA Trial: In patients with persistent angina despite maximal doses of amlodipine, ranolazine showed a significant reduction in angina attacks and nitrate consumption .
| Study | Population | Outcome | Results |
|---|---|---|---|
| CARISA | 658 patients | Angina frequency | Improved time to angina onset (p < 0.01) |
| ERICA | 565 patients | Angina attacks | Reduced attacks (p = 0.02) and nitrate use (p = 0.01) |
Atrial Fibrillation
Ranolazine has shown promise as an adjunct therapy in atrial fibrillation, particularly in patients undergoing cardioversion. Its mechanism of action involves blocking late sodium currents, which may help stabilize cardiac rhythm .
Pulmonary Arterial Hypertension
Recent studies have investigated the potential of ranolazine in improving right ventricular function in patients with pulmonary arterial hypertension (PAH). A randomized controlled trial is currently assessing its effects on right ventricular ejection fraction and metabolic profiling in PAH patients .
Metabolic Effects
Ranolazine's role as a metabolic modulator has garnered attention, particularly for its effects on glucose metabolism. Studies indicate that it may reduce hemoglobin A1c levels in diabetic patients, suggesting a potential benefit in managing diabetes alongside cardiac conditions .
Neuroprotective Effects
Emerging research highlights ranolazine's neuroprotective properties, particularly against oxidative stress and inflammation. A study demonstrated that ranolazine improved behavioral outcomes in models of dementia by mitigating hippocampal damage induced by scopolamine .
Mechanisms Identified:
- Antioxidative effects
- Anti-inflammatory properties
- Regulation of neurotrophic factors
Real-World Evidence
A prospective study conducted across multiple centers assessed the real-world effectiveness of ranolazine in patients with stable angina. Results indicated significant improvements in quality of life scores and a reduction in angina frequency among patients treated with ranolazine .
Combination Therapy
In patients with complex cardiovascular profiles, ranolazine has been used effectively as an add-on therapy to standard treatments, showing enhanced outcomes without increased adverse effects .
Wirkmechanismus
®-Ranolazine exerts its effects by inhibiting the late phase of the inward sodium current in cardiac cells. This inhibition reduces intracellular sodium levels, which in turn decreases calcium overload in the cells. The reduction in calcium overload helps to improve myocardial relaxation and reduces the oxygen demand of the heart. The primary molecular targets of ®-ranolazine are the sodium channels in the cardiac cells.
Vergleich Mit ähnlichen Verbindungen
Mechanism of Action
Table 1: Key Pharmacodynamic Comparisons
- Late INa Inhibition: Ranolazine and amiodarone share similar ion channel profiles, but ranolazine has a lower proarrhythmic risk . Lidocaine inhibits peak INa but lacks ranolazine’s NCX1.1 inhibition, critical for reducing calcium overload in ischemia .
- Atrial Selectivity: Both ranolazine and vernakalant exhibit atrial-selective sodium channel blockade, making them effective in suppressing atrial fibrillation (AF) .
Clinical Efficacy
Table 2: Comparative Clinical Outcomes
- Angina: Ranolazine outperforms trimetazidine in reducing weekly angina attacks (−4.5 vs. −1.3) and nitrate use .
- AF Suppression: Ranolazine terminates AF in preclinical models by inhibiting delayed afterdepolarizations (DADs) and early afterdepolarizations (EADs), akin to vernakalant but without sotalol’s QT-prolonging effects .
- Metabolic Benefits: Ranolazine uniquely lowers HbA1c in type 2 diabetes, a feature absent in other antianginal/antiarrhythmic agents .
Biologische Aktivität
(R)-ranolazine, a novel antianginal agent, has garnered significant attention for its multifaceted biological activities beyond its primary use in managing chronic angina. This article delves into the compound's mechanisms of action, therapeutic applications, and emerging research findings across various fields, including cardiology and oncology.
Ranolazine's pharmacological profile is characterized by several key mechanisms:
- Sodium Channel Inhibition : Ranolazine selectively inhibits late sodium currents in cardiac myocytes, which helps to reduce intracellular sodium overload and subsequent calcium influx, ultimately decreasing myocardial oxygen demand.
- Potassium Channel Modulation : The compound also affects potassium ion channels, specifically the rapid delayed rectifier potassium current, which can prolong the action potential duration and QT interval at higher concentrations .
- Fatty Acid Oxidation Inhibition : By inhibiting fatty acid oxidation, ranolazine shifts myocardial metabolism towards glucose oxidation, enhancing energy efficiency and reducing lactic acid production .
1. Cardiovascular Effects
Ranolazine is primarily indicated for chronic angina pectoris. Clinical studies have demonstrated its efficacy in improving exercise capacity and reducing angina frequency:
- MARISA Trial : This study showed that ranolazine improved total exercise duration and time to angina onset compared to placebo .
- ERICA Trial : In patients with persistent angina despite maximal antianginal therapy, ranolazine significantly reduced angina attacks and nitrate consumption .
Table 1: Summary of Key Clinical Trials Involving Ranolazine
| Trial Name | Patient Population | Treatment Duration | Primary Outcomes | Results |
|---|---|---|---|---|
| MARISA | 191 with effort angina | 1 week | Exercise duration, time to angina onset | Improved vs. placebo |
| ERICA | 565 with persistent angina | 6 weeks | Angina attacks, nitrate use | Reduced vs. placebo |
| MERLIN-TIMI 36 | 6,560 with NSTEMI-ACS | 348 days | Cardiovascular events | No significant difference vs. placebo |
2. Neuroprotective Effects
Recent studies have explored ranolazine's neuroprotective properties. Research indicates that ranolazine administration can mitigate oxidative stress and inflammation in models of cognitive impairment:
- Oxidative Stress Reduction : In animal studies, ranolazine improved levels of antioxidant enzymes (SOD, GSH) while decreasing markers of oxidative stress (MDA) in hippocampal tissue .
- Behavioral Improvements : Behavioral assessments showed that ranolazine administration led to significant improvements in cognitive function in scopolamine-induced models of memory impairment .
Emerging Research in Oncology
Recent investigations have highlighted ranolazine's potential as an anti-cancer agent:
- Inhibition of Cancer Cell Invasiveness : In vitro studies demonstrated that ranolazine inhibited the invasiveness of cancer cells under hypoxic conditions. In vivo studies further supported these findings by showing reduced metastatic abilities in breast and prostate cancers .
- Retrospective Epidemiological Studies : A major study indicated that cancer patients taking ranolazine experienced a 60% reduction in mortality risk when treatment began four years post-diagnosis .
Safety and Tolerability
Ranolazine is generally well-tolerated with minimal side effects. A comprehensive review of real-world data reported a low incidence of adverse events (1%) associated with its use in patients with stable angina . Most patients experienced significant improvements in quality of life metrics alongside reductions in angina frequency.
Q & A
Q. What are the primary electrophysiological mechanisms underlying ranolazine's antianginal and antiarrhythmic effects?
Ranolazine selectively inhibits the late sodium current (INa) and rapidly activating delayed rectifier potassium current (IKr), reducing intracellular sodium and calcium overload. This stabilizes cardiac repolarization and reduces diastolic tension, improving myocardial oxygen efficiency. Key methodologies to study these mechanisms include:
Q. How should researchers design analytical methods for quantifying ranolazine in pharmacokinetic studies?
Validated techniques include:
- Reverse-phase liquid chromatography (RP-LC) with UV detection for bulk and formulation analysis (e.g., mobile phase: acetonitrile-phosphate buffer, λ = 272 nm) .
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma quantification (LLOQ: 1 ng/mL) .
- High-performance thin-layer chromatography (HPTLC) with densitometry for stability studies .
- Method validation must follow ICH guidelines for specificity, linearity (e.g., 5–50 μg/mL), and precision (RSD < 2%) .
Q. What clinical trial designs are optimal for evaluating ranolazine's efficacy in stable angina?
- Adaptive design trials (e.g., CARISA trial): Incorporate pre-planned sample size re-estimation to maintain statistical power while adjusting for interim results .
- Double-blind, placebo-controlled RCTs with primary endpoints like angina frequency reduction (e.g., ranolazine 1000 mg twice daily reduced episodes by 0.66/week vs. placebo, p < 0.001) .
Advanced Research Questions
Q. How do contradictions in ranolazine's clinical outcomes for heart failure with preserved ejection fraction (HFpEF) arise, and how should they be resolved?
Meta-analyses show heterogeneity in cardiopulmonary exercise test (CPET) parameters (I² > 63%) due to:
Q. What methodological challenges arise when studying ranolazine-amiodarone synergism in atrial fibrillation (AF)?
Preclinical studies demonstrate synergistic AF suppression via dual late INa (ranolazine) and multi-channel (amiodarone) blockade. However, clinical translation faces:
- Dose-response complexity : Optimal ranolazine dosing (e.g., 500–1500 mg BID) varies with amiodarone pharmacokinetics .
- Endpoint selection : Use intracardiac electrograms to quantify AF termination rates, not just symptom relief .
- Drug interaction risks : Ranolazine increases amiodarone exposure via CYP3A4 inhibition, requiring therapeutic drug monitoring .
Q. How can researchers address the lack of mortality data in ranolazine trials for stable angina?
Systematic reviews (17 RCTs, n = 9975) note insufficient mortality data (GRADE: low quality). Solutions include:
Q. What novel mechanisms explain ranolazine's potential renal benefits despite its association with renal impairment?
Paradoxical findings require:
- Preclinical models : Assess ranolazine's anti-inflammatory effects on diabetic nephropathy (e.g., reduced TNF-α and IL-6 in rodent models) .
- Biomarker-driven trials : Monitor urinary KIM-1 and NGAL to differentiate tubular injury from hemodynamic effects .
- Dose titration : Renal-adjusted dosing (e.g., CrCl < 30 mL/min: max 500 mg BID) to balance efficacy and toxicity .
Key Research Gaps
- Mechanistic interplay between ranolazine's metabolic (fatty acid oxidation shift) and electrophysiological effects.
- Long-term renal outcomes in patients with concurrent CKD and coronary microvascular dysfunction.
- Gene-environment interactions affecting ranolazine response in diverse ethnic populations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
